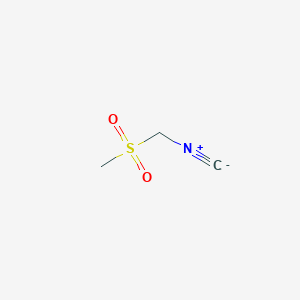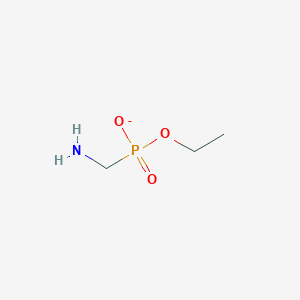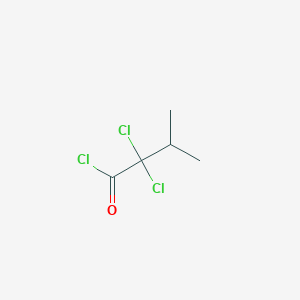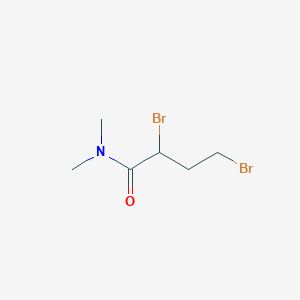
2,4-Dibromo-N,N-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bromine atoms at the 2nd and 4th positions of the butanamide chain, along with two methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-dimethylbutanamide typically involves the bromination of N,N-dimethylbutanamide. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and efficient production rates. The bromination process is monitored to ensure the desired substitution pattern is achieved without forming unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-) or amine groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of N,N-dimethylbutanamide derivatives with different substituents.
Reduction: Formation of N,N-dimethylbutanamide.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2,4-Dibromo-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The presence of the dimethylamino group enhances its solubility and reactivity in organic solvents. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbutanamide: Lacks the bromine atoms, making it less reactive in substitution and electrophilic reactions.
2-Bromo-N,N-dimethylbutanamide: Contains only one bromine atom, resulting in different reactivity and applications.
4-Bromo-N,N-dimethylbutanamide: Similar to 2-Bromo-N,N-dimethylbutanamide but with the bromine atom at a different position.
Uniqueness
2,4-Dibromo-N,N-dimethylbutanamide is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and potential applications compared to its mono-brominated or non-brominated counterparts. The specific substitution pattern allows for targeted chemical modifications and interactions in various research and industrial applications.
Propriétés
Numéro CAS |
121384-96-1 |
|---|---|
Formule moléculaire |
C6H11Br2NO |
Poids moléculaire |
272.97 g/mol |
Nom IUPAC |
2,4-dibromo-N,N-dimethylbutanamide |
InChI |
InChI=1S/C6H11Br2NO/c1-9(2)6(10)5(8)3-4-7/h5H,3-4H2,1-2H3 |
Clé InChI |
OLAFANQNMCIMQI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C(CCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


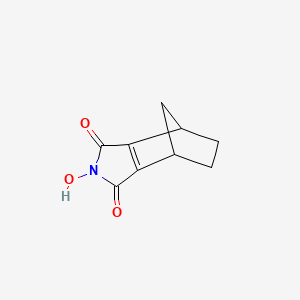
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)


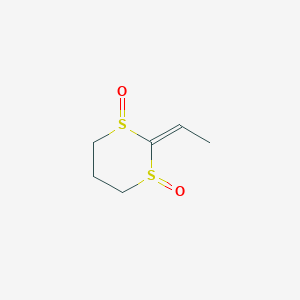
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
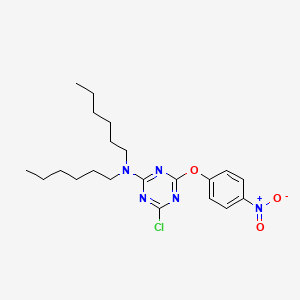
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
